molecular formula C10H10FNO B12953427 5-Fluoro-8-methyl-3,4-dihydroisoquinolin-1(2H)-one

5-Fluoro-8-methyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B12953427
M. Wt: 179.19 g/mol
InChI Key: BCCBTXHIACAZNB-UHFFFAOYSA-N
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Description

5-Fluoro-8-methyl-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-8-methyl-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One possible route could be:

    Starting Material: Begin with a suitable isoquinoline derivative.

    Fluorination: Introduce the fluorine atom using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Methylation: Introduce the methyl group using a methylating agent like methyl iodide (CH3I) in the presence of a base.

    Cyclization: Form the dihydroisoquinolinone ring through cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline derivatives.

    Reduction: Reduction reactions might convert it to tetrahydroisoquinoline derivatives.

    Substitution: The fluorine and methyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or electrophiles like alkyl halides for electrophilic substitution.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the substituents used.

Scientific Research Applications

5-Fluoro-8-methyl-3,4-dihydroisoquinolin-1(2H)-one can have various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for potential pharmacological activities, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-Fluoro-8-methyl-3,4-dihydroisoquinolin-1(2H)-one would depend on its specific application:

    Molecular Targets: Could interact with enzymes, receptors, or other proteins.

    Pathways Involved: Might influence biochemical pathways related to its pharmacological effects, such as inhibiting specific enzymes or modulating receptor activity.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoroisoquinoline: Similar structure but lacks the methyl group.

    8-Methylisoquinoline: Similar structure but lacks the fluorine atom.

    3,4-Dihydroisoquinolin-1(2H)-one: Lacks both the fluorine and methyl groups.

Properties

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

IUPAC Name

5-fluoro-8-methyl-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C10H10FNO/c1-6-2-3-8(11)7-4-5-12-10(13)9(6)7/h2-3H,4-5H2,1H3,(H,12,13)

InChI Key

BCCBTXHIACAZNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)F)CCNC2=O

Origin of Product

United States

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